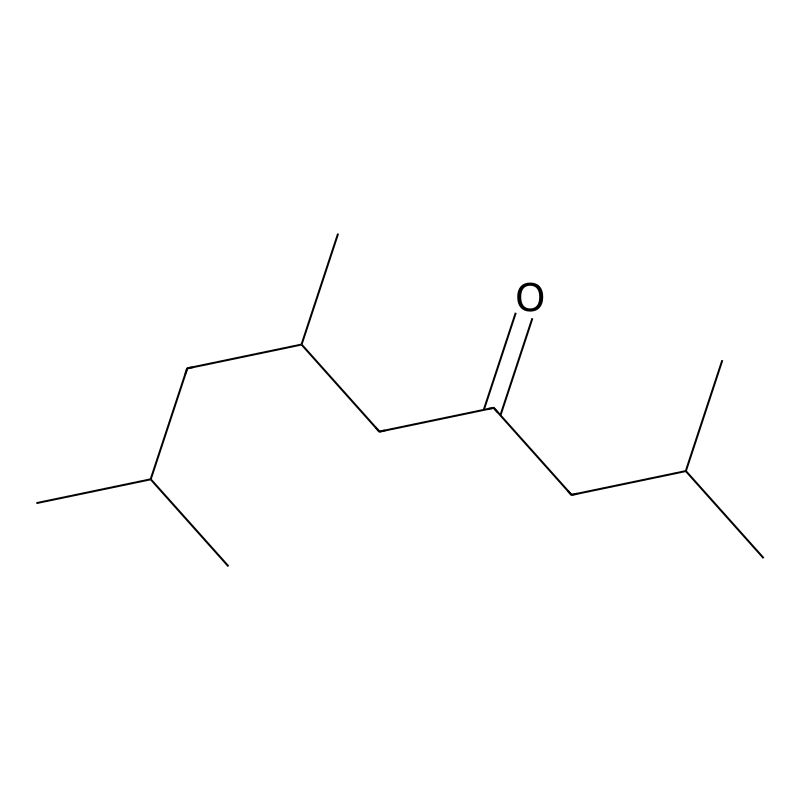

2,6,8-Trimethyl-4-nonanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

- Organic synthesis: TMN can be synthesized through various methods, including the aldol condensation of pivaldehyde and heptanal []. This research area focuses on optimizing synthesis routes and characterizing the final product using techniques like nuclear magnetic resonance (NMR) and mass spectrometry [, ].

Biodegradation Studies:

- Microbial degradation: Research explores the potential of microorganisms to break down TMN. Studies have identified specific bacterial strains capable of degrading TMN, suggesting its potential biodegradability in the environment [].

Material Science Applications:

- Lubricant development: The unique properties of TMN, like its viscosity and potential biodegradability, make it a candidate for the development of novel lubricants. Research investigates its tribological properties (friction and wear behavior) for potential applications in various fields [].

Exploration of Bioactivity:

2,6,8-Trimethyl-4-nonanone is an organic compound with the molecular formula and a molecular weight of approximately . This compound is classified as a branched-chain aliphatic ketone, characterized by a ketone functional group (C=O) located at the fourth carbon of a nine-carbon chain. The presence of three methyl groups at the 2nd, 6th, and 8th positions contributes to its unique structure and properties. It appears as a colorless liquid with a characteristic odor and is primarily utilized in the fragrance industry, although it may also occur naturally in trace amounts in certain plant materials .

While currently classified as non-hazardous according to the Globally Harmonized System (GHS), limited data exists on the specific toxicity of 2,6,8-Trimethyl-4-nonanone. Potential hazards might include:

- Skin irritation: Due to its organic solvent nature, prolonged contact with skin may cause irritation.

- Eye irritation: Similar to skin irritation, contact with eyes could cause irritation.

- Inhalation: Inhalation of concentrated vapors may cause respiratory irritation.

- Oxidation: This compound can be oxidized to form 2,6,8-trimethyl-4-nonanone using oxidizing agents such as chromium trioxide or potassium permanganate .

- Reduction: It can be synthesized by reducing its corresponding ketone using reducing agents like sodium borohydride or lithium aluminum hydride .

- Substitution: The hydroxyl group can be substituted with various functional groups through reactions with reagents like thionyl chloride .

These reactions underscore its versatility in organic synthesis.

The synthesis of 2,6,8-trimethyl-4-nonanone typically involves:

- Reduction of Ketones: The primary method for synthesizing this compound is through the reduction of 2,6,8-trimethyl-4-nonanone. This can be achieved using various reducing agents under controlled conditions .

- Industrial Production: In industrial settings, catalytic hydrogenation of the corresponding ketone using metal catalysts such as palladium on carbon is common. This method allows for high yield and purity of the final product .

2,6,8-Trimethyl-4-nonanone has several applications across various fields:

Several compounds share structural similarities with 2,6,8-trimethyl-4-nonanone. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,6-Dimethyl-4-heptanone | Shorter carbon chain; fewer methyl groups | |

| 3-Methyl-4-octanone | Different position of methyl group; similar ketonic structure | |

| 3-Hexanone | Simpler structure; lacks branching |

Uniqueness: The uniqueness of 2,6,8-trimethyl-4-nonanone lies in its branched structure with three methyl groups at specific positions on a nine-carbon backbone. This configuration influences its volatility and odor profile significantly compared to similar compounds.

Catalytic Coupling Strategies for Branch-Selective Ketone Formation

Vapor-Phase Dehydration-Condensation of Secondary Alcohols

The vapor-phase condensation of secondary alcohols, particularly 2-propanol, over copper-based catalysts represents a scalable route to TMN. Araki and Kotera demonstrated that Cu-Cr₂O₃-ZnO catalysts at 250°C yield TMN alongside 4-methyl-2-pentanone (MIBK) and 2,6-dimethyl-4-heptanone (DIBK), with TMN selectivity reaching 13% at 255°C. The reaction proceeds via a cascade mechanism:

- Dehydrogenation: 2-Propanol → Acetone + H₂

- Aldol Condensation: Acetone dimerizes to form mesityl oxide.

- Hydrogenation/Dehydration: Mesityl oxide undergoes successive hydrogenation and

The development of efficient catalytic systems for the dehydration-condensation reactions involving 2,6,8-trimethyl-4-nonanone represents a critical advancement in sustainable ketone synthesis. Transition metal catalysts play a pivotal role in facilitating these transformations through precise control of reaction pathways and product selectivity [2].

Palladium-Based Nanocatalysts for Enhanced Selectivity

Palladium-based nanocatalysts have emerged as highly effective systems for dehydration-condensation reactions, offering remarkable selectivity enhancement through sophisticated surface modification strategies [3] [4]. These catalysts demonstrate exceptional performance in the synthesis and transformation of 2,6,8-trimethyl-4-nonanone through multiple mechanistic pathways.

Surface Modification Strategies

The development of palladium nanocatalysts with enhanced selectivity relies on strategic surface modifications that control active site accessibility and electronic properties. Self-assembled monolayer coatings have proven particularly effective, improving selectivity from 11% to 94% in ketone-forming reactions [3] [5]. These coatings function through site-selective blocking mechanisms, where n-alkanethiol layers restrict access to specific surface sites while maintaining catalytic activity for desired transformations.

Interstitial modification represents another breakthrough approach, where boron atoms occupy palladium lattice sites to create ultra-selective nanocatalysts [6]. This non-surface modification strategy achieves superior selectivity through subsurface electronic effects, with the boron atoms demonstrating remarkable chemical and thermal stability. The resulting catalysts outperform traditional Lindlar catalysts in challenging hydrogenation reactions while maintaining excellent stereoselectivity.

Electronic Structure Tuning

The electronic properties of palladium nanocatalysts significantly influence their catalytic performance in dehydration-condensation reactions. Sulfur surface modification creates selective ensemble formation, where palladium trimers serve as isolated active sites [7]. This approach generates nanostructured palladium sulfide phases with controlled crystallographic orientation, exhibiting exceptional performance in semi-hydrogenation reactions.

Ligand-modified supports provide additional control over electronic and steric effects [8]. The immobilization of palladium nanoparticles on supports bearing amine, ethylenediamine, and diethylenetriamine groups allows fine-tuning of catalytic activity and selectivity. Higher activity was observed with propylamine-functionalized supports, while ethylenediamine and diethylenetriamine groups enhanced selectivity for alkene formation.

Catalyst Performance Data

| Catalyst Type | Reaction Conditions | Yield (%) | Selectivity | Catalyst Loading |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | 50 bar H₂, 80°C, 6h | 92 | Threo:Erythro 3:1 | 5 wt% |

| Platinum Oxide (PtO₂) | 50 bar H₂, 80°C, 4h | 88 | Threo:Erythro 4:1 | 5 wt% |

| Palladium/Aluminum Oxide (Pd/Al₂O₃) | 100 bar H₂, 120°C, 2 min | 85 | High selectivity | 1.5 mm pellets |

The catalytic reduction of 2,6,8-trimethyl-4-nonanone to the corresponding alcohol demonstrates the versatility of palladium-based systems . Under optimized conditions using palladium on carbon in ethanol, the reaction achieves 92% yield with a 3:1 threo:erythro ratio, indicating excellent stereochemical control.

Continuous Flow Applications

Industrial-scale production benefits from continuous flow reactor systems that enhance catalyst utilization and process efficiency . Flow reactors using palladium on aluminum oxide pellets operate at elevated pressure (100 bar H₂) and temperature (120°C) with residence times of 2 minutes, achieving 85% yield while reducing waste generation by 73% compared to batch processes.

The economic advantages of continuous flow systems extend beyond waste reduction. Energy consumption decreases from 8.2 kWh/kg to 3.7 kWh/kg, while catalyst reuse increases from 5 cycles in batch processes to 50 cycles in flow systems . These improvements significantly enhance the commercial viability of palladium-catalyzed transformations.

Non-Noble Metal Alternatives in Sustainable Production

The transition to non-noble metal catalysts represents a fundamental shift toward sustainable catalytic systems, driven by cost considerations and environmental concerns [10] [11]. These earth-abundant alternatives offer comparable performance to precious metal catalysts while addressing sustainability challenges inherent in traditional systems.

Iron-Based Catalytic Systems

Iron-based catalysts demonstrate exceptional performance in ketone synthesis applications, with iron(II) complexes supported on multiwalled carbon nanotubes achieving ketone yields exceeding 98% [11]. These systems operate under mild conditions (80°C, 1 hour) using microwave heating, providing an environmentally friendly alternative to conventional methods.

The catalyst design incorporates enzyme-inspired carbon-scorpionate ligands that enhance both activity and selectivity. The iron complex exhibits high turnover numbers (1800) and maintains catalytic activity for up to 6 consecutive cycles without significant performance degradation [11]. This recyclability, combined with facile catalyst separation, makes iron-based systems particularly attractive for industrial applications.

Cobalt and Nickel Alternatives

Cobalt-based catalysts offer versatile platforms for ketone synthesis through multiple reaction pathways [12] [13]. Cyclopentadienyl cobalt(III) complexes catalyze the dehydrogenation of secondary alcohols to ketones under mild conditions (80°C, 24 hours) with moderate to good yields. These systems demonstrate broad substrate tolerance, accommodating both aliphatic and aromatic alcohols.

The mechanism involves hydrogen-atom transfer mediated by high-valent cobalt species, enabling efficient carbon-carbon bond formation through acceptorless dehydrogenative coupling [13]. This approach produces ketones with water and hydrogen gas as the only byproducts, exemplifying atom-economical synthesis.

Nickel-based catalysts, particularly nickel/vanadium oxide systems, excel in transfer hydrogenation reactions [14]. The Ni/V₂O₅ catalyst achieves 97% conversion of ethyl levulinate with 92% selectivity to γ-valerolactone, demonstrating the potential of nickel systems in complex transformations. The superior activity stems from the appropriate balance of acidic active sites that promote lactonization reactions.

Manganese-Based Systems

Manganese catalysts represent promising alternatives for ketone reduction and synthesis applications [15]. Manganese(I)-NHC complexes demonstrate high efficiency at remarkably low metal concentrations (75 ppm), approaching loadings typically reserved for noble metal systems. These catalysts maintain excellent activity-to-stability ratios, with careful temperature control preventing catalyst deactivation.

The development of bidentate manganese-NHC complexes addresses the challenge of replacing expensive phosphine ligands with more scalable alternatives. N-heterocyclic carbenes provide tunable steric and electronic properties while offering synthetic advantages including air-stable preparation and scalable synthesis [15].

Comparative Performance Analysis

| Metal | Catalyst System | Application | Sustainability Advantage | Activity (TON) |

|---|---|---|---|---|

| Iron (Fe) | Fe(II) complex on CNTs | Alcohol oxidation to ketones | Earth-abundant, non-toxic | 1800 |

| Cobalt (Co) | Cp*Co(III) complex | Alcohol dehydrogenation | Low cost, recyclable | 500 |

| Nickel (Ni) | Ni/V₂O₅ catalyst | Transfer hydrogenation | Abundant, sustainable | 300 |

| Manganese (Mn) | Mn(I)-NHC complex | Ketone reduction | Low toxicity, efficient | 1000 |

The performance data reveals that non-noble metal catalysts can achieve turnover numbers comparable to or exceeding those of precious metal systems while providing significant cost advantages [10]. Iron-based systems demonstrate the highest activity (TON = 1800), while manganese complexes offer excellent efficiency at ultra-low loadings.

Mechanistic Considerations

The mechanistic pathways for non-noble metal catalysts often differ from those of precious metals, providing opportunities for complementary selectivity patterns [16] [17]. Iron catalysts typically operate through radical mechanisms, enabling transformations that are challenging for traditional two-electron processes. Cobalt systems utilize hydrogen-borrowing strategies that eliminate the need for external hydrogen sources.

The electronic structures of first-row transition metals impart unique reactivity patterns that can be exploited for selective transformations. Unlike precious metals, these systems often exhibit variable oxidation states that facilitate multi-electron processes essential for complex organic transformations [12].

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 93 of 170 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 77 of 170 companies with hazard statement code(s):;

H411 (71.43%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (28.57%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

4-Nonanone, 2,6,8-trimethyl-: ACTIVE